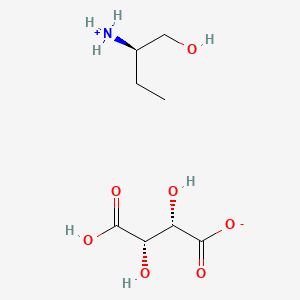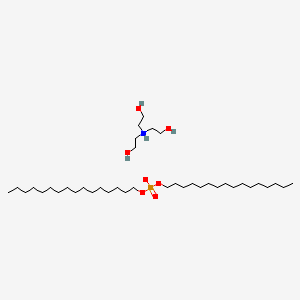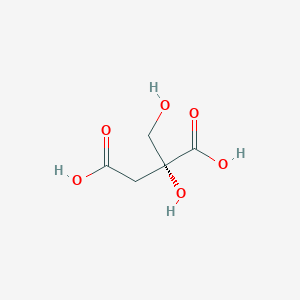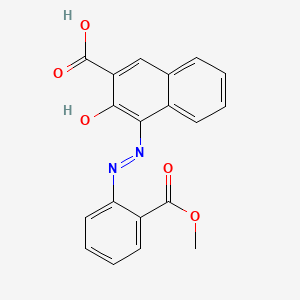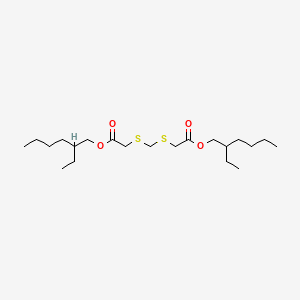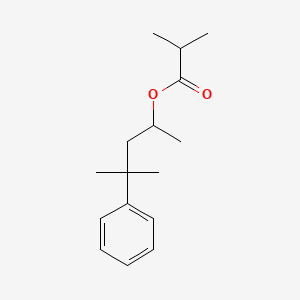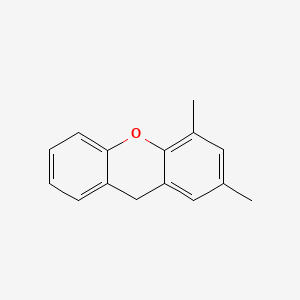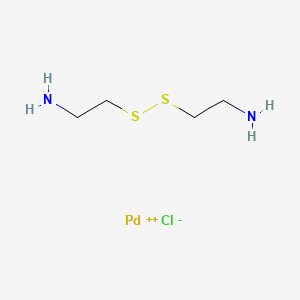
Palladium(1+), chloro(2,2'-dithiobis(ethanamine)-N,N',S)-, (SP-4-2)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- is a coordination compound featuring palladium in a +1 oxidation state. This compound is characterized by the presence of a chloro ligand and a bidentate ligand, 2,2’-dithiobis(ethanamine), which coordinates through nitrogen and sulfur atoms. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- typically involves the reaction of palladium chloride with 2,2’-dithiobis(ethanamine) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. The general reaction scheme is as follows:
[ \text{PdCl}_2 + \text{(NH}_2\text{CH}_2\text{CH}_2\text{S)}_2 \rightarrow \text{Pd(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
Palladium(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to palladium(0) or other lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(2+) complexes, while reduction may produce palladium(0) species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
科学的研究の応用
Palladium(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in industrial processes, including catalysis and material science.
作用機序
The mechanism of action of Palladium(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- involves its ability to coordinate with other molecules and facilitate chemical transformations. The palladium center can interact with substrates, activating them for subsequent reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
Palladium(2+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)-: Similar structure but with palladium in a +2 oxidation state.
Palladium(0), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)-: Palladium in the zero oxidation state.
Nickel(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)-: Similar coordination environment but with nickel instead of palladium.
Uniqueness
Palladium(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- is unique due to its specific oxidation state and coordination environment, which confer distinct reactivity and properties. Its ability to undergo various chemical transformations and its applications in different fields highlight its versatility and importance.
特性
CAS番号 |
71852-94-3 |
|---|---|
分子式 |
C4H12ClN2PdS2+ |
分子量 |
294.2 g/mol |
IUPAC名 |
2-(2-aminoethyldisulfanyl)ethanamine;palladium(2+);chloride |
InChI |
InChI=1S/C4H12N2S2.ClH.Pd/c5-1-3-7-8-4-2-6;;/h1-6H2;1H;/q;;+2/p-1 |
InChIキー |
ZWRMSOMIVOVMQX-UHFFFAOYSA-M |
正規SMILES |
C(CSSCCN)N.[Cl-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



